molecular formula C42H60N8O5 B1250998 Ac-Cha-Gpg-Disc-Nle-NMeBn

Ac-Cha-Gpg-Disc-Nle-NMeBn

Cat. No. B1250998
M. Wt: 757 g/mol
InChI Key: OGAVZQWZJMOGIA-BQYLNSIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Cha-Gpg-Disc-Nle-NMeBn is a synthetic tetrapeptide composed of the non-natural Ac-Cha, Gpg, Disc and Nle-NMeBn residues coupled in sequence.

Scientific Research Applications

Green Chemistry in Pharmaceutical Manufacturing

Ac-Cha-Gpg-Disc-Nle-NMeBn's relevance in green chemistry is highlighted in pharmaceutical manufacturing. The integration of green chemistry and engineering practices in the pharmaceutical industry, as advocated by the ACS Green Chemistry Institute (GCI) and global pharmaceutical corporations, emphasizes the importance of this compound in developing environmentally friendly manufacturing processes (Constable et al., 2007).

Advancements in High-Resolution Imaging Techniques

The compound plays a significant role in enhancing the capabilities of high-resolution imaging techniques like the geometric phase analysis (GPA) algorithm in transmission electron microscope (TEM) and aberration-corrected scanning TEM (ac-STEM) images. This facilitates the measurement of lattice strains and the identification of structural changes in materials (Peters et al., 2015).

Software Engineering and Scientific Computing

In the domain of software engineering and scientific computing, the compound's utility is implicitly linked to the development of software systems for scientific applications. It underscores the chasm between scientific computing and general software engineering, highlighting the unique challenges faced in scientific applications (Kelly, 2007).

Nanomaterials for Sustainable Energy

The compound's significance extends to the development and characterization of nanomaterials for sustainable energy production. It underlines the importance of nanotechnology in creating efficient energy solutions, including renewable energy applications and clean fuel production (Liu et al., 2010).

Data-Intensive Scalable Computing

In data-intensive scalable computing for scientific applications, this compound contributes to managing massive datasets and performing complex computations. This is crucial in fields that require handling large-scale scientific data, underscoring its significance in advancing computational capabilities (Bryant, 2011).

properties

Molecular Formula

C42H60N8O5

Molecular Weight

757 g/mol

IUPAC Name

(1S)-2-[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-2-(1-carbamimidoylpiperidin-4-yl)acetyl]-N-[(2S)-1-[benzyl(methyl)amino]-1-oxohexan-2-yl]-1,3-dihydroisoindole-1-carboxamide

InChI

InChI=1S/C42H60N8O5/c1-4-5-20-34(40(54)48(3)26-30-16-10-7-11-17-30)46-39(53)37-33-19-13-12-18-32(33)27-50(37)41(55)36(31-21-23-49(24-22-31)42(43)44)47-38(52)35(45-28(2)51)25-29-14-8-6-9-15-29/h7,10-13,16-19,29,31,34-37H,4-6,8-9,14-15,20-27H2,1-3H3,(H3,43,44)(H,45,51)(H,46,53)(H,47,52)/t34-,35-,36-,37-/m0/s1

InChI Key

OGAVZQWZJMOGIA-BQYLNSIHSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N(C)CC1=CC=CC=C1)NC(=O)[C@@H]2C3=CC=CC=C3CN2C(=O)[C@H](C4CCN(CC4)C(=N)N)NC(=O)[C@H](CC5CCCCC5)NC(=O)C

Canonical SMILES

CCCCC(C(=O)N(C)CC1=CC=CC=C1)NC(=O)C2C3=CC=CC=C3CN2C(=O)C(C4CCN(CC4)C(=N)N)NC(=O)C(CC5CCCCC5)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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